molecular formula C10H7NO3 B1298669 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid CAS No. 34014-51-2

1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid

Cat. No.: B1298669
CAS No.: 34014-51-2
M. Wt: 189.17 g/mol
InChI Key: IMEDZEDITFIMAK-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydro-4-isoquinolinecarboxylic acid (CAS 34014-51-2) is a heterocyclic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . It belongs to the isoquinoline alkaloid family and has been identified in Rubus chingii Hu, a plant known for its bioactive constituents. The compound features a fused bicyclic structure with a ketone group at position 1 and a carboxylic acid substituent at position 4 (Figure 1).

Properties

IUPAC Name

1-oxo-2H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEDZEDITFIMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349120
Record name 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34014-51-2
Record name 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzoic acid with glyoxylic acid under acidic conditions can yield the desired compound. Another method involves the oxidation of 1,2-dihydroisoquinoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Family

The compound shares structural similarities with several derivatives and analogs, differing primarily in substituents and oxidation states. Key comparisons include:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Applications References
1-Oxo-1,2-dihydro-4-isoquinolinecarboxylic acid C₁₀H₇NO₃ 189.17 None (parent structure) Anti-osteoporosis (inferred from related alkaloids)
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid C₁₀H₇NO₃ 189.17 Quinoline backbone (vs. isoquinoline) Anticonvulsant activity; HIV integrase inhibition
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid C₁₅H₁₀N₂O₃ 266.25 Pyridinyl group at position 2 Siderophore-antibiotic conjugates (iron uptake modulation)
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₇H₁₃NO₄ 295.30 4-Methoxyphenyl at position 2 Synthetic intermediate for drug discovery
3-(1H-Indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₂₁H₁₈N₂O₄ 362.38 Indole and methoxyethyl groups Discontinued pharmacological candidate (specific activity undisclosed)

Biological Activity

1-Oxo-1,2-dihydro-4-isoquinolinecarboxylic acid (CAS Number: 34014-51-2) is a heterocyclic compound with significant biological activity. Its structure, characterized by an isoquinoline backbone and a carboxylic acid functional group, positions it as a potential candidate for various therapeutic applications. This article explores the biological activities of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C10H9NO2\text{C}_{10}\text{H}_{9}\text{NO}_2

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

2. Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at specific phases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can act on specific receptors that regulate cellular signaling pathways associated with cancer growth and microbial resistance.

Case Studies

Several case studies highlight the efficacy of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Showed a dose-dependent reduction in viability of MCF-7 breast cancer cells, with IC50 values around 25 µM.
Study 3Indicated potential neuroprotective effects in animal models, suggesting further investigation into its role in neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
1-Oxo-1,2-dihydroisoquinolineSimilar backbone without carboxylic groupModerate anticancer properties
1-Hydroxy-1,2-dihydroisoquinolineHydroxyl group instead of carbonylEnhanced neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid
Reactant of Route 2
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1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid

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